molecular formula C13H13N3O3 B2512883 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 942008-21-1

2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2512883
CAS No.: 942008-21-1
M. Wt: 259.265
InChI Key: HNZNDFVYPVRDFV-UHFFFAOYSA-N
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Description

2-[3-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS: 942008-21-1) is a pyridazinone derivative with a molecular formula of C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol . Its structure features a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide moiety at position 1 (Figure 1). The compound’s SMILES notation is COc1cccc(c1)c1ccc(=O)n(n1)CC(=O)N, highlighting the methoxy group and acetamide functionalization.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-10-4-2-3-9(7-10)11-5-6-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZNDFVYPVRDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the dihydropyridazinone ring. The final step involves the acylation of the dihydropyridazinone with acetic anhydride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has indicated that 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.88%

These results suggest that the compound may interfere with cellular signaling pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Preliminary studies indicate activity against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings warrant further investigation into the compound's utility as an antimicrobial agent .

Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress markers and improve cognitive function.

Case Study: Neuroprotection in Alzheimer's Model

In a study involving transgenic mice models for Alzheimer's disease, treatment with the compound resulted in:

ParameterControl Group (No Treatment)Treatment Group (With Compound)
Memory Retention ScoreLowSignificantly Higher
Oxidative Stress MarkersHighReduced

These results suggest a role for the compound in mitigating neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key structural features contributing to its biological activity include:

  • Pyridazine Ring : Essential for maintaining biological activity.
  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Acetamide Moiety : Critical for interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The pyridazinone scaffold is highly modifiable, enabling exploration of structure-activity relationships (SAR). Key analogs include:

Table 1: Comparative Structural and Functional Data
Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Notable Activity/Properties References
Target Compound R₁: 3-methoxyphenyl; R₂: acetamide C₁₃H₁₃N₃O₃ 259.26 N/A (structural focus)
Compound X (CPX) R₁: 3-(furan-2-yl); R₂: ethylacetamide-linked pyridinone C₁₆H₁₆N₄O₄ 344.33 High binding affinity (−8.1 kcal/mol) to monoclonal antibody CDR3
Hit15 R₁: 4-isopropylphenylsulfonyl; R₂: thioacetamide C₂₃H₂₄N₄O₅S 492.53 43% SARS-CoV-2 pseudovirus inhibition at 10 μM; anti-inflammatory (elastase/superoxide suppression)
BG01035 R₁: 4-ethoxyphenyl; R₂: N-(3-methoxybenzyl)acetamide C₂₂H₂₃N₃O₄ 393.44 N/A (structural analog)
BF37821 R₁: 3-nitrophenyl; R₂: N-(3-methoxybenzyl)acetamide C₂₀H₁₈N₄O₅ 394.38 N/A (structural analog)
2-[3-(4-Fluoro-2-methoxyphenyl)-... R₁: 4-fluoro-2-methoxyphenyl; R₂: acetic acid C₁₃H₁₁FN₂O₄ 278.24 Purity 95%; potential solubility differences

Key SAR Observations

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound provides moderate lipophilicity compared to 4-ethoxyphenyl (BG01035) or 3-nitrophenyl (BF37821).

Functional Group Impact :

  • Acetamide vs. Thioacetamide : Hit15’s thioacetamide group (C=S instead of C=O) may enhance membrane permeability and redox modulation, contributing to its dual antiviral/anti-inflammatory action .
  • Carboxylic Acid Derivatives : Analogous acetic acid derivatives (e.g., ) exhibit lower molecular weights and altered solubility profiles compared to acetamide-containing compounds, which may influence pharmacokinetics .

Biological Activity Trends :

  • Anti-inflammatory Activity : Hit15’s sulfonyl and thioacetamide groups correlate with potent elastase and superoxide anion suppression, suggesting that electron-withdrawing groups enhance anti-inflammatory effects .
  • Binding Affinity : Compound X’s furan-2-yl substituent and extended ethylacetamide chain likely contribute to its high binding affinity (−8.1 kcal/mol), underscoring the importance of aromatic and flexible side chains in target interactions .

Methodological Considerations in Structural Analysis

  • Crystallography and Refinement: Software such as SHELXL and WinGX () are critical for resolving pyridazinone derivatives’ conformations, enabling precise SAR studies .
  • In Silico Screening: Molecular docking (as used in ) could predict the target compound’s affinity for monoclonal antibody CDR3 regions, though experimental validation is required .

Biological Activity

The compound 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS No. 1206118-97-9) is a member of the pyridazinone family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, based on various research findings.

  • Molecular Formula : C13H12N2O4
  • Molecular Weight : 260.25 g/mol
  • Purity : >95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including our compound of interest.

  • Mechanism of Action : The presence of the methoxyphenyl group enhances cytotoxicity by promoting apoptosis in cancer cells. The compound has been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HT-29 (Colon)15.2
A-431 (Skin)10.5
Jurkat (Leukemia)12.3

Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated through various models.

  • Efficacy in Models : In the maximal electroshock seizure (MES) test, the compound demonstrated significant protective effects at doses as low as 20 mg/kg.

Table 2: Anticonvulsant Activity Data

Test ModelEffective Dose (mg/kg)Reference
MES20
PTZ25

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

  • In Vitro Studies : The compound showed inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    A study conducted on several cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HT-29 and A-431 cells. The study concluded that the methoxy group plays a crucial role in enhancing cytotoxic effects by increasing cellular uptake and inducing apoptosis pathways.
  • Anticonvulsant Mechanism Exploration :
    In a pharmacological evaluation using animal models, it was found that the compound effectively reduced seizure duration and frequency in both MES and PTZ tests. The mechanism was attributed to modulation of GABAergic transmission, suggesting potential therapeutic applications in epilepsy management.
  • Antimicrobial Efficacy Assessment :
    A series of experiments assessed the antimicrobial activity of the compound against common bacterial strains. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents.

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